4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride
Description
Historical Context and Discovery
The synthesis of trifluoromethylated amines emerged as a critical area of research in the mid-20th century, driven by the need for compounds with enhanced metabolic stability and lipophilicity. While the exact discovery date of 4-[4-(trifluoromethyl)phenyl]butan-1-amine hydrochloride remains undocumented, its development aligns with broader advancements in organofluorine chemistry. Early methods for introducing trifluoromethyl groups, such as the McLoughlin-Thrower reaction and Swarts fluorination, laid the groundwork for modern synthetic approaches. The hydrochloride salt form, often employed to enhance solubility and stability, reflects common practice in pharmaceutical intermediate design.
Nomenclature and Identification Parameters
Chemical Identity
Classification within Trifluoromethylated Amines
This compound belongs to the subclass of aryl-substituted primary amines with trifluoromethyl groups. Its structure distinguishes it from:
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15;/h4-7H,1-3,8,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCBLEFKUMGVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
A common synthetic route for related compounds such as 3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine involves reductive amination of the corresponding ketone or aldehyde with ammonia or amine sources, followed by reduction using catalytic hydrogenation or chemical reductants.
- Reaction conditions: Typically performed under mild temperatures with a suitable reducing agent like sodium cyanoborohydride or catalytic hydrogenation.
- Advantages: Allows direct introduction of the amine group with good control over reaction conditions.
- Limitations: May require purification steps to remove unreacted starting materials and side products.
Enzymatic Reduction Process
A notable advanced method involves enzymatic reduction of a keto intermediate to the corresponding chiral amine, which can then be converted into the hydrochloride salt.
- Key steps:
- Starting from 4-oxo-4-[4-(trifluoromethyl)phenyl]butan-1-one or related metal ion salts.
- Enzymatic reduction using cell-free extracts or isolated enzymes that catalyze stereoselective reduction to yield the desired amine with high enantiomeric excess (>99% ee).
- Subsequent conversion of the intermediate to the amine hydrochloride salt.
- Reaction conditions: Typically carried out at 0 to 80 °C, often at 20 to 40 °C, under inert atmosphere (N2, He, or Ar) for 5 to 24 hours.
- Advantages: Environmentally friendly, cost-effective, and provides high chiral purity without need for chiral chromatography.
- Purification: Salt formation or diastereomeric salt formation is used to enhance purity.
- Example data: HPLC purity >90%, enantiomeric excess >99%.
Nucleophilic Substitution and Salt Formation
The amine can be isolated as its hydrochloride salt by reacting the free amine with hydrogen chloride in an appropriate solvent like diethyl ether.
- Typical procedure:
- Dissolve the free amine in anhydrous solvent.
- Bubble or add HCl gas or use HCl solutions to precipitate the hydrochloride salt.
- Isolate by filtration and drying.
- Benefits: Improves compound stability and facilitates handling and formulation.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Temperature | 0–80 °C (enzymatic), 20–40 °C (optimal) | Controlled to balance activity and stability |
| Atmosphere | Nitrogen, Helium, Argon (inert) | Prevents oxidation and side reactions |
| Reaction Time | 1–48 hours (commonly 5–24 hours) | Depends on enzyme activity and substrate |
| Solvents | THF, DCM, diethyl ether, water, or mixtures | Solvent choice affects solubility and reaction rate |
| Additives | Phase transfer catalysts (e.g., trialkyl ammonium halides) | Enhance conversion and selectivity |
Purification and Quality Control
- Purification techniques: Salt formation, crystallization, diastereomeric salt formation, and solvent washes.
- Analytical methods: HPLC for purity (>90%), chiral HPLC for enantiomeric excess (>99%), and sometimes X-ray crystallography for structure confirmation.
- Yield: Enzymatic processes often yield high purity products with good yields, although exact numbers depend on scale and conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 4-[4-(Trifluoromethyl)phenyl]butan-1-one | Reducing agents (NaBH3CN, H2/Pd) | Direct amine introduction | May require extensive purification |
| Enzymatic Reduction | 4-oxo-4-[4-(Trifluoromethyl)phenyl]butan-1-one salts | Enzymes, NADPH cofactor, glucose, inert atmosphere | High stereoselectivity, eco-friendly | Requires enzyme preparation |
| Salt Formation | Free amine | HCl in ether or suitable solvent | Stabilizes compound, easy isolation | Additional step after amine synthesis |
Research Findings and Industrial Relevance
- The enzymatic reduction method provides a significant advantage in producing optically pure amines, which is critical for pharmaceutical applications.
- The process avoids costly chiral separation techniques and reduces environmental impact compared to traditional chemical reductions.
- The hydrochloride salt form improves the compound's handling and formulation into dosage forms.
- The use of phase transfer catalysts and additives can improve reaction efficiency and yield.
- Industrial processes have been patented that optimize these steps for scalable production.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Pharmaceutical Development
4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride serves as a building block in the synthesis of novel pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to new drugs with enhanced efficacy and selectivity. The trifluoromethyl group is known to influence pharmacokinetics and pharmacodynamics, making it an attractive candidate for drug design .
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : It has shown potential in inhibiting key enzymes involved in various metabolic pathways, which could lead to therapeutic applications in conditions like cancer and metabolic disorders.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially providing neuroprotective effects .
Agrochemicals
The compound's properties make it suitable for developing agrochemicals that require specific interactions with biological systems. Its lipophilicity allows for better penetration into plant tissues, enhancing the effectiveness of herbicides or pesticides that incorporate this compound .
Case Study 1: Antimicrobial Activity
In preliminary studies, this compound demonstrated efficacy against various bacterial strains. This suggests its potential use as an antimicrobial agent, similar to other trifluoromethyl-substituted compounds .
Case Study 2: Anticancer Properties
In vitro studies have indicated cytotoxic effects against specific cancer cell lines. Further research could elucidate the mechanisms behind these effects, potentially leading to new cancer therapies that leverage this compound's unique structure .
Mechanism of Action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity and selectivity towards specific targets, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons and Research Findings
Influence of the Trifluoromethyl (CF₃) Group
- Electron-Withdrawing Effects : The CF₃ group lowers the pKa of the amine (≈8.5–9.5 for primary amines), reducing basicity and enhancing solubility in acidic environments .
- Metabolic Stability: CF₃ groups resist oxidative metabolism, extending the half-life of compounds like fluoxetine compared to non-fluorinated antidepressants .
Chain Length and Amine Substitution
- Butanamine vs. Fluoxetine’s phenoxy linker also introduces rigidity absent in the target compound .
- Primary vs. Secondary Amines : The primary amine in the target compound has higher basicity (pKa ≈10.5) than fluoxetine’s N-methyl secondary amine (pKa ≈9.0), affecting protonation states and solubility profiles .
Heterocyclic vs. Aromatic Cores
- Compounds like methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate HCl () demonstrate that CF₃ groups in heterocycles improve conformational rigidity, a feature absent in the target compound’s flexible butanamine chain.
Biological Activity
4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. The structure can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with various molecular targets. Similar compounds have shown the ability to modulate enzyme activity and influence signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, potentially leading to altered cell proliferation and apoptosis.
- Receptor Interaction : It may act on neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, similar to other trifluoromethyl-substituted phenyl compounds .
- Anticancer Properties : In vitro studies have shown potential cytotoxic effects against cancer cell lines, indicating possible applications in oncology .
- Neuroprotective Effects : The compound may possess neuroprotective properties, as evidenced by its interaction with cholinergic systems .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating significant anticancer potential .
- Neuroprotective Effects : In a model assessing neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced cell death in neuronal cultures, suggesting its utility in treating neurodegenerative diseases .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli | |
| Anticancer | IC50 = 15 µM (MCF-7) | |
| Neuroprotective | Reduced oxidative stress |
Table 2: Mechanistic Insights
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-[4-(trifluoromethyl)phenyl]butan-1-amine hydrochloride to improve yield and purity?
- Methodology :
-
Step 1 : Use reductive amination of 4-[4-(trifluoromethyl)phenyl]butan-1-one with ammonia or ammonium acetate under hydrogenation conditions (e.g., Pd/C or Raney Ni). Monitor reaction progress via TLC or LC-MS .
-
Step 2 : Purify the crude amine via acid-base extraction (HCl for protonation, followed by NaOH neutralization). Recrystallize from ethanol/water mixtures to enhance purity .
-
Key Parameters :
-
Catalyst loading : 5–10% Pd/C.
-
Temperature : 50–80°C for 12–24 hours.
-
Solvent : Ethanol or THF.
- Data Table : Synthesis Optimization
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (Pd/C) | 5–10% | 65–75 | 90–95 |
| Reaction Time | 18–24 h | 70 | 92 |
| Recrystallization Solvent | Ethanol:H₂O (3:1) | — | ≥98 |
Q. What analytical methods are recommended for confirming the identity and purity of this compound?
- Methodology :
-
LC-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns. Use reverse-phase C18 columns with acetonitrile/water gradients containing 0.1% formic acid .
-
¹H/¹³C NMR : Assign aromatic protons (δ 7.4–7.8 ppm for trifluoromethyl-substituted phenyl) and aliphatic chain signals (δ 1.6–3.2 ppm). Compare with reference spectra .
-
HPLC : Quantify purity using UV detection at 254 nm. Ensure <0.5% impurities (e.g., unreacted ketone or byproducts) .
- Advanced Tip : Use high-resolution mass spectrometry (HRMS) to resolve isotopic patterns of chlorine and fluorine .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) impact the compound’s biological activity?
- Methodology :
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) or synthesize enantiopure intermediates using asymmetric catalysis (e.g., Jacobsen’s catalyst) .
- In Vitro Assays : Test enantiomers against target receptors (e.g., P2Y14 for antagonists) using calcium flux or cAMP assays. Compare EC₅₀ values to identify stereospecific effects .
- Data Interpretation : A 10-fold difference in potency between enantiomers suggests a critical role of stereochemistry in receptor binding .
Q. What strategies mitigate batch-to-batch variability in impurity profiles during large-scale synthesis?
- Methodology :
-
Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediates and impurities in real-time .
-
Design of Experiments (DoE) : Optimize reaction parameters (e.g., pH, solvent ratio) using factorial designs to minimize byproduct formation .
-
Key Impurities :
-
Residual ketone : Control via extended reaction times or excess reducing agent.
-
Oxidation byproducts : Use inert atmospheres (N₂/Ar) to prevent amine oxidation .
- Data Table : Common Impurities and Control Measures
| Impurity | Source | Mitigation | Detection Method |
|---|---|---|---|
| 4-[4-(Trifluoromethyl)phenyl]butan-1-one | Incomplete reduction | Increase H₂ pressure | GC-MS |
| N-Oxide derivatives | Oxidation | Add antioxidant (BHT) | HPLC-UV |
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Focus on hydrophobic interactions with the trifluoromethyl group and hydrogen bonding with the amine .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-protein complex .
- Validation : Correlate computational binding scores (ΔG) with experimental IC₅₀ values from enzymatic assays .
Data Contradictions and Resolution
- Issue : Conflicting reports on the compound’s solubility in aqueous buffers.
- Resolution :
- Experimental Replication : Test solubility in PBS (pH 7.4) and acetate buffer (pH 4.5). Use nephelometry to quantify precipitation.
- Findings : Higher solubility at acidic pH (≥15 mg/mL at pH 4.5 vs. ≤2 mg/mL at pH 7.4) due to amine protonation .
Key Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
